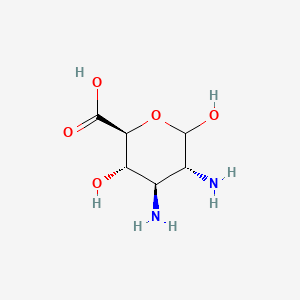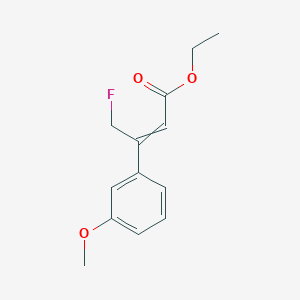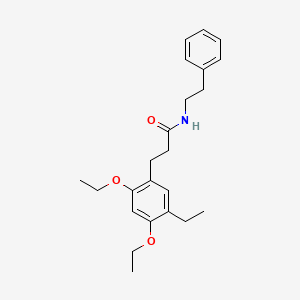
3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propanamide group attached to a phenyl ring substituted with ethyl and diethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:
Formation of the substituted phenyl ring: The starting material, 2,4-diethoxy-5-ethylbenzene, can be synthesized through the alkylation of 2,4-diethoxybenzene with ethyl bromide in the presence of a strong base like potassium tert-butoxide.
Amidation reaction: The substituted phenyl ring can then be reacted with 3-bromopropanoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.
N-alkylation: The final step involves the N-alkylation of the amide with 2-phenylethyl bromide in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The ethyl and diethoxy groups on the phenyl ring can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.
相似化合物的比较
Similar Compounds
3-(2,4-Dimethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide: Similar structure but with methoxy groups instead of ethoxy groups.
3-(2,4-Diethoxy-5-methylphenyl)-N-(2-phenylethyl)propanamide: Similar structure but with a methyl group instead of an ethyl group.
3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
The unique combination of ethyl and diethoxy substituents on the phenyl ring, along with the propanamide and phenylethyl groups, gives 3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide distinct chemical and physical properties. These properties may result in unique reactivity, biological activity, or material characteristics compared to similar compounds.
属性
CAS 编号 |
85146-31-2 |
|---|---|
分子式 |
C23H31NO3 |
分子量 |
369.5 g/mol |
IUPAC 名称 |
3-(2,4-diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C23H31NO3/c1-4-19-16-20(22(27-6-3)17-21(19)26-5-2)12-13-23(25)24-15-14-18-10-8-7-9-11-18/h7-11,16-17H,4-6,12-15H2,1-3H3,(H,24,25) |
InChI 键 |
RNRODKBEDTVWCE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1OCC)OCC)CCC(=O)NCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


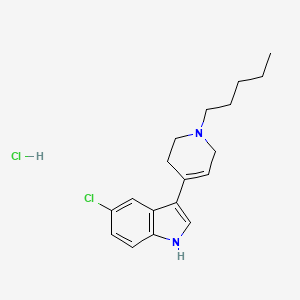
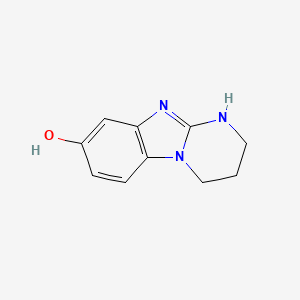
![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)

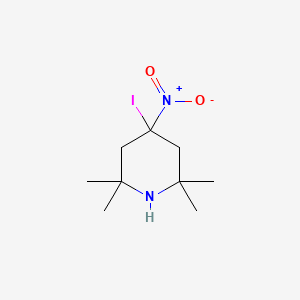
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)
![1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14427405.png)
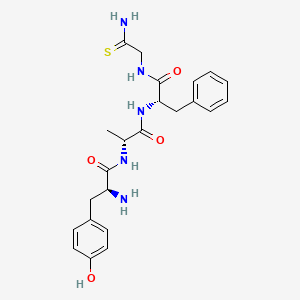
phosphanium bromide](/img/structure/B14427410.png)


